molecular formula C5H3ClN4O B173345 6-Chloropurine 3-oxide CAS No. 19765-60-7

6-Chloropurine 3-oxide

Cat. No.: B173345
CAS No.: 19765-60-7
M. Wt: 170.56 g/mol
InChI Key: JWYCHATUWSXPJR-UHFFFAOYSA-N
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Description

6-Chloropurine 3-oxide is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a chlorine atom at the 6th position and an oxygen atom at the 3rd position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropurine 3-oxide can be synthesized through the oxidation of 6-chloropurine. One common method involves the use of monoperphthalic acid in ether as the oxidizing agent . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Monoperphthalic acid in ether.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as ammonia, ethanol, and thiol compounds are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Further oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine compounds, depending on the nucleophile used.

Scientific Research Applications

6-Chloropurine 3-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloropurine 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an oxygen atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-chloro-3-hydroxypurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYCHATUWSXPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566460
Record name 6-Chloro-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19765-60-7
Record name 6-Chloro-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-chloropurine 3-oxide a valuable building block in purine chemistry?

A1: this compound exhibits remarkable versatility as a starting material for synthesizing diverse purine derivatives. Its reactivity stems from the presence of the chlorine atom at position 6, which can be readily displaced by various nucleophiles, including amines and thiols [, ]. This property enables the introduction of a wide range of substituents at this position, leading to the creation of novel purine analogs with potentially modified biological activities.

Q2: Can you provide specific examples of how this compound has been utilized to synthesize other compounds?

A2: Certainly! The research highlights several examples:

  • Reaction with amines: this compound reacts with various amines to yield 6-substituted purine 3-oxides []. This reaction has been employed to synthesize compounds like 6-benzyladenine 3-oxide, a derivative with potential cytokinin activity [].
  • Reaction with selenourea: This reaction provides a route to 6-selenopurine 3-oxide [], a compound that might hold promise in areas like materials science or catalysis due to the unique properties of selenium.
  • Formation of 6-mercaptopurine 3-oxide: Treatment with ammonium dithiocarbamate converts this compound into 6-mercaptopurine 3-oxide []. This thiol derivative opens avenues for further modifications and could be particularly interesting for exploring potential anti-cancer activities.

Q3: The research mentions cytokinin activity. What is the significance of studying N-oxides of N6-benzyladenine in this context?

A3: Cytokinins are a class of plant hormones that play crucial roles in growth and development. N6-benzyladenine (BA) is a synthetic cytokinin widely used in plant tissue culture. The study investigated the cytokinin activity of three N-oxides of BA: the N(1)-oxide, N(3)-oxide, and N(7)-oxide []. Understanding how the position of the N-oxide functionality impacts cytokinin activity could lead to the development of more potent or selective plant growth regulators for agricultural applications.

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